molecular formula C17H8F3NO3S B2465065 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 296244-35-4

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2465065
CAS No.: 296244-35-4
M. Wt: 363.31
InChI Key: MZNCHSRVCYMSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:

Preparation Methods

The synthesis of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzothiazole with a suitable chromenone derivative under acidic or basic conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may be catalyzed by acids like trifluoroacetic acid (TFA) or bases like potassium carbonate (K2CO3) .

Chemical Reactions Analysis

3-(1,3-Benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydro derivative, particularly at the chromenone moiety.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOCH3). The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells by interacting with cellular proteins involved in the apoptotic pathway .

Comparison with Similar Compounds

Similar compounds to 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one include other benzothiazole derivatives and chromenone-based compounds. These compounds share structural similarities but differ in their functional groups and specific chemical properties. For example:

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with diverse biological activities.

    7-Hydroxy-4H-chromen-4-one: A chromenone derivative with potential antioxidant and anti-inflammatory properties.

The uniqueness of this compound lies in its combined benzothiazole and chromenone structures, along with the presence of a trifluoromethyl group, which enhances its chemical stability and biological activity .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8F3NO3S/c18-17(19,20)15-13(16-21-10-3-1-2-4-12(10)25-16)14(23)9-6-5-8(22)7-11(9)24-15/h1-7,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNCHSRVCYMSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(OC4=C(C3=O)C=CC(=C4)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.